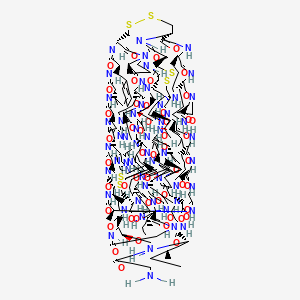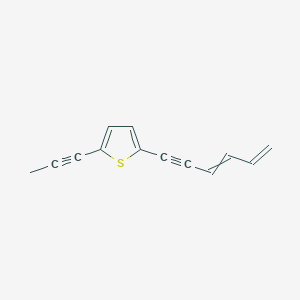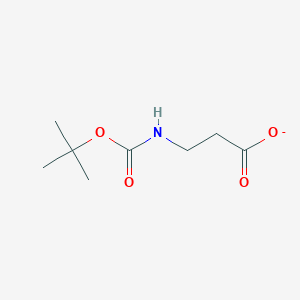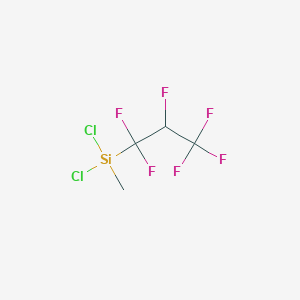
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is an organosilicon compound characterized by the presence of both silicon and fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- typically involves the reaction of hexafluoropropylene with methylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form different organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Reduction: Often involves the use of reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of reduced organosilicon compounds.
Applications De Recherche Scientifique
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials with enhanced chemical resistance
Mécanisme D'action
The mechanism of action of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in surface modification and material science. The presence of fluorine atoms enhances its chemical stability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)ethyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)propyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)butyl-
Uniqueness
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is unique due to its specific combination of silicon and fluorine atoms, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
664-13-1 |
|---|---|
Formule moléculaire |
C4H4Cl2F6Si |
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
dichloro-(1,1,2,3,3,3-hexafluoropropyl)-methylsilane |
InChI |
InChI=1S/C4H4Cl2F6Si/c1-13(5,6)4(11,12)2(7)3(8,9)10/h2H,1H3 |
Clé InChI |
BSRLYIVDLIWOMR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C(C(C(F)(F)F)F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


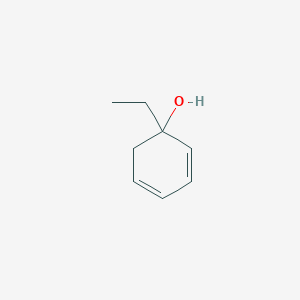



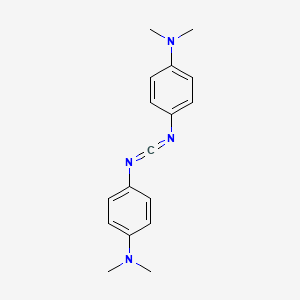


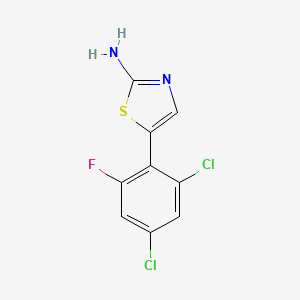
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
